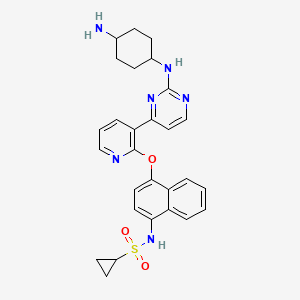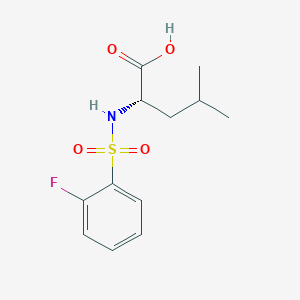
Anticancer agent 32
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anticancer agent 32 is a promising compound in the field of oncology, known for its potent cytotoxic effects against various cancer cell lines. It has shown significant potential in preclinical studies, particularly in targeting lung cancer cells . This compound is derived from natural sources and has been identified as a snake venom peptide from the Naja naja cobra species .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anticancer agent 32 involves the extraction of the peptide from snake venom, followed by purification processes. The peptide is isolated using chromatographic techniques, and its purity is confirmed through high-performance liquid chromatography (HPLC) and mass spectrometry .
Industrial Production Methods: Industrial production of this compound requires large-scale extraction and purification processes. The venom is collected from Naja naja cobras, and the peptide is isolated using advanced chromatographic methods. The purified peptide is then subjected to lyophilization to obtain a stable powder form suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Anticancer agent 32 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the peptide to enhance its anticancer properties .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and other oxidizing agents are used to introduce oxidative modifications.
Reduction: Reducing agents like sodium borohydride are employed to reduce specific functional groups.
Substitution: Substitution reactions involve reagents such as alkyl halides to introduce new functional groups.
Major Products Formed: The major products formed from these reactions include modified peptides with enhanced stability and increased cytotoxicity against cancer cells .
Scientific Research Applications
Anticancer agent 32 has a wide range of scientific research applications:
Mechanism of Action
Anticancer agent 32 exerts its effects through multiple mechanisms:
Molecular Targets: The peptide targets specific proteins involved in cell cycle regulation and apoptosis, such as p53 and caspases.
Pathways Involved: It induces apoptosis by increasing reactive oxygen species (ROS) production and disrupting mitochondrial membrane potential (MMP).
Comparison with Similar Compounds
NN-32: Another snake venom peptide with similar cytotoxic effects.
Pyrimidine Derivatives: Known for their anticancer activity, these compounds share structural similarities with anticancer agent 32.
Benzimidazole Scaffolds: These compounds also exhibit potent anticancer properties and are structurally related to this compound.
Uniqueness: this compound is unique due to its natural origin and specific mechanism of action. Unlike synthetic compounds, it is derived from a natural source, which may contribute to its distinct biological activity and reduced side effects .
Properties
Molecular Formula |
C24H21F2N5O |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
1-[3-[[(6,7-difluoroquinoxalin-2-yl)amino]methyl]phenyl]-3-(3,5-dimethylphenyl)urea |
InChI |
InChI=1S/C24H21F2N5O/c1-14-6-15(2)8-18(7-14)30-24(32)29-17-5-3-4-16(9-17)12-28-23-13-27-21-10-19(25)20(26)11-22(21)31-23/h3-11,13H,12H2,1-2H3,(H,28,31)(H2,29,30,32) |
InChI Key |
QKMYYEFHARJZOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)CNC3=NC4=CC(=C(C=C4N=C3)F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-2-fluoro-benzoic acid](/img/structure/B12399665.png)









![dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B12399710.png)

![2-[1-[4-[(3,4-Dichlorobenzoyl)amino]benzoyl]isoquinolin-4-yl]acetic acid](/img/structure/B12399734.png)
